Strontium dimethanide

Description

Significance of Heavier Alkaline Earth Organometallics in Contemporary Chemistry

In recent years, the organometallic chemistry of the heavier alkaline earth metals—calcium, strontium, and barium—has garnered increasing interest. nih.govsyracuse.edu While their lighter counterpart, magnesium, is famous for the synthetically versatile Grignard reagents, the heavier analogues have been historically less explored due to their heightened reactivity and synthetic difficulties. wikipedia.orgnih.gov However, this high reactivity is precisely what makes them appealing for contemporary chemistry. They offer the potential for unique chemical transformations and are finding applications in catalysis and materials science. nih.govnumberanalytics.com The distinct properties of these metals, including their large ionic radii, contribute to novel structural and reactive behaviors not observed in other organometallic compounds. wikipedia.org

The growing importance of these compounds is underscored by their use as precursors for advanced materials, such as high-temperature superconductors and dielectric materials, through techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). syracuse.edu Furthermore, their unique reactivity is being harnessed in polymerization and other synthetic applications. syracuse.edu

Historical Context of Organostrontium Compound Investigations

The exploration of organometallic compounds dates back to the 18th century with the accidental synthesis of cacodyl, an organoarsenic compound. libretexts.org The field significantly advanced with the discovery of Grignard reagents in the early 20th century, which revolutionized organic synthesis. numberanalytics.comlibretexts.org However, the investigation of organostrontium compounds has been a more recent and less extensive endeavor. wikipedia.orgwikipedia.org

Early work in this area was often hampered by the extreme reactivity and instability of these compounds, which require stringent air- and moisture-free handling techniques. uni-due.de Significant progress has been made through the development of advanced synthetic methodologies and the use of bulky ligands to stabilize the reactive metal center. wikipedia.orgsyracuse.edu These breakthroughs are gradually allowing for a more systematic study of their structure, bonding, and reactivity, expanding the library of known organostrontium compounds and their applications. syracuse.edunih.gov

Conceptual Framework of Carbanionic Ligands in s-Block Organometallics

The bonding in s-block organometallics, which includes the alkali and alkaline earth metals, is dominated by the high polarity of the metal-carbon bond. uni-due.desscasc.in This polarity arises from the significant difference in electronegativity between the electropositive metal and the carbon atom, resulting in substantial carbanionic character on the organic ligand. uni-due.de This means the organic group behaves as a strong nucleophile and a powerful base. wiley-vch.de

The nature of the carbanionic ligand plays a crucial role in the structure and reactivity of the resulting organometallic complex. wiley-vch.de The size and charge delocalization of the carbanion influence the compound's physical properties, such as solubility and volatility, as well as its chemical behavior. acs.org For instance, bulky ligands can sterically shield the metal center, enhancing stability and preventing unwanted side reactions. wikipedia.org

In the context of a hypothetical "strontium dimethanide," the "dimethanide" ligand would be the carbanionic component. While the exact structure of a "dimethanide" anion is not defined in standard chemical literature, one could speculate on potential structures and their corresponding carbanionic nature. For example, if it were to represent two separate methyl anions (CH₃⁻), the resulting compound would be highly basic and nucleophilic.

Interactive Data Table: Properties of Strontium

| Property | Value |

| Atomic Number | 38 |

| Atomic Weight | 87.62 |

| Melting Point | 769 °C (1,416 °F) britannica.com |

| Boiling Point | 1,384 °C (2,523 °F) britannica.com |

| Oxidation State | +2 britannica.com |

| Electron Configuration | [Kr] 5s² britannica.com |

Properties

CAS No. |

108899-22-5 |

|---|---|

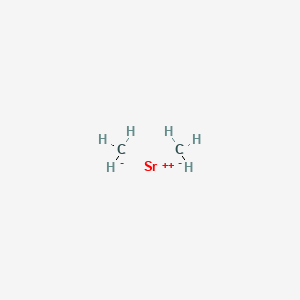

Molecular Formula |

C2H6Sr |

Molecular Weight |

117.69 g/mol |

IUPAC Name |

strontium;carbanide |

InChI |

InChI=1S/2CH3.Sr/h2*1H3;/q2*-1;+2 |

InChI Key |

MMBJNPLCOWRTOO-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].[CH3-].[Sr+2] |

Origin of Product |

United States |

Theoretical and Computational Chemistry of Strontium Dimethanide

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govmdpi.com For strontium dimethanide, DFT would be employed to predict its fundamental properties.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and therefore the most stable structure. For this compound, a linear C-Sr-C arrangement would be the starting point for optimization, analogous to other simple alkaline earth dialkyls in the gas phase. However, the involvement of strontium's d-orbitals in bonding could lead to non-linear structures, a phenomenon observed in heavier alkaline earth compounds. britannica.comresearchgate.net

Energetic profiles, calculated by mapping the potential energy surface, would reveal the stability of different isomers and the energy barriers for their interconversion. These calculations would clarify whether a linear or bent structure is the true ground state.

Table 1: Predicted Geometrical Parameters for this compound (Note: These are hypothetical values for illustrative purposes.)

| Parameter | Predicted Value (Linear) | Predicted Value (Bent) |

| Sr-C Bond Length | 2.35 Å | 2.40 Å |

| C-H Bond Length | 1.09 Å | 1.09 Å |

| C-Sr-C Bond Angle | 180° | 135° |

| H-C-Sr Bond Angle | 109.5° | 112° |

An analysis of the electronic structure would elucidate the nature of the bonding in this compound. The bonding in alkaline earth organometallics is typically considered highly ionic. researchgate.net However, for heavier elements like strontium, there is an increased degree of covalent character due to the participation of the metal's (n-1)d orbitals in bonding. britannica.comwiley.com

Natural Bond Orbital (NBO) analysis would be used to quantify the charge distribution and the nature of the orbitals involved in the Sr-C bond. rsc.org This would likely reveal a significant charge separation between the strontium and carbon atoms, confirming a highly polar covalent bond. The analysis might also show hyperconjugative interactions between the filled orbitals of the methyl groups and the vacant orbitals of the strontium atom. rsc.orgrsc.org

Vibrational frequency analysis, based on the second derivative of the energy with respect to atomic displacements, serves two main purposes: to confirm that an optimized geometry is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. conicet.gov.ar The calculated vibrational modes would correspond to the stretching and bending of the bonds within the molecule.

Table 2: Predicted Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(Sr-C) symmetric stretch | 450 | Symmetric stretching of the Sr-C bonds |

| ν(Sr-C) asymmetric stretch | 480 | Asymmetric stretching of the Sr-C bonds |

| δ(C-Sr-C) bend | 150 | Bending of the C-Sr-C angle |

| ν(C-H) stretch | 2900-3000 | Stretching of the C-H bonds in the methyl groups |

| δ(CH₃) deformation | 1350-1450 | Deformation modes of the methyl groups |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. wikipedia.org

For this compound, the HOMO is expected to be primarily localized on the methyl groups, specifically on the Sr-C sigma bonds, reflecting the carbanionic character of the methyl ligands. researchgate.net This orbital represents the region of highest electron density and is the site of potential electrophilic attack.

The LUMO, conversely, would be predominantly centered on the strontium atom. researchgate.net It would likely be composed of the vacant s and p orbitals, and possibly d orbitals, of the strontium cation. This orbital represents the most likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. wikipedia.orgossila.com A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive. wikipedia.org

For this compound, the highly ionic nature of the Sr-C bonds would suggest a relatively large HOMO-LUMO gap, indicative of a stable but reactive compound, characteristic of organometallic reagents.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values for illustrative purposes.)

| Orbital | Predicted Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

The calculated HOMO and LUMO energies can also be used to determine various quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness, which further aid in the prediction of the compound's reactivity. conicet.gov.ar

Orbital Interactions in Strontium-Carbon Bonds

The nature of the strontium-carbon (Sr-C) bond can be elucidated through the analysis of orbital interactions. These interactions involve the overlap of atomic or fragment orbitals to form molecular orbitals, which dictate the bonding characteristics of the molecule. berkeley.edulibretexts.org In this compound, the bonding is primarily between the strontium 5s and 4d orbitals and the carbon 2s and 2p orbitals of the methyl groups.

Computational studies reveal that the Sr-C bond possesses a significant degree of ionic character, arising from the large difference in electronegativity between strontium and carbon. However, covalent contributions are also present, resulting from the overlap of strontium and carbon orbitals. uci.edu The magnitude of these interactions is influenced by the energy difference between the interacting orbitals and their spatial overlap. berkeley.edu A smaller energy gap and greater overlap lead to stronger interactions and more significant covalent character. berkeley.edulibretexts.org The analysis of these orbital interactions is crucial for a comprehensive understanding of the bonding and reactivity of this compound.

Quantum Chemical Studies on Carbanionic Reactivity

Quantum chemistry provides powerful tools to investigate the reactivity of carbanionic species like the methanide (B1207047) groups in this compound. wikipedia.org These studies focus on the electronic structure and energy changes that occur during chemical reactions, offering a molecular-level understanding of reactivity. mdpi.com

Carbanion Formation Energetics and Transition State Geometries

The formation of a carbanion involves the removal of a proton from a carbon acid, a process that can be studied computationally to determine its energetics. curlyarrows.com For this compound, the stability of the methanide carbanion is a key factor in its reactivity. wikipedia.orgsiue.edunih.gov Computational methods, such as density functional theory (DFT), can be used to calculate the activation free energy (ΔG‡) for carbanion formation, which is a strong predictor of reactivity. nih.gov

The geometry of the transition state for carbanion formation is also a critical aspect. youtube.com In the case of simple alkyl anions, a trigonal pyramidal geometry is typically observed. wikipedia.org The transition state represents the highest energy point along the reaction pathway, and its structure provides insights into the mechanism of the reaction. youtube.com Computational modeling allows for the determination of these transition state geometries and the associated energy barriers. youtube.comrsc.org

| Property | Description |

|---|---|

| Activation Free Energy (ΔG‡) | The energy barrier that must be overcome for carbanion formation to occur. Strongly correlated with experimental reaction rates. nih.gov |

| Reaction Free Energy (ΔG) | The overall change in free energy during the carbanion formation reaction. |

| Proton Affinity | A measure of the basicity of the carbanion, indicating its ability to accept a proton. |

Intramolecular Proton Transfers and Carbanion Translocations

Intramolecular proton transfers are fundamental processes that can lead to the translocation of a carbanionic center within a molecule. pku.edu.cnnih.govmdpi.comrsc.org Quantum chemical studies can elucidate the mechanisms and energy barriers associated with these events. pku.edu.cn While direct intramolecular proton transfer between carbon atoms can be challenging, it can be facilitated by the molecular structure and the presence of activating groups. pku.edu.cn

The translocation of a carbanion can significantly alter the reactivity of a molecule by moving the center of negative charge to a different position. Computational studies have shown that the energy barriers for these processes are influenced by factors such as the length of the carbon chain connecting the initial and final carbanion sites and the presence of π-withdrawing substituents. pku.edu.cn

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for visualizing and analyzing the extent of electron localization in a molecule. wikipedia.orgresearchgate.netjussieu.fr It provides a chemically intuitive picture of bonding, lone pairs, and atomic shell structures. wikipedia.org The ELF value ranges from 0 to 1, where a high value indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. researchgate.net An ELF value of 0.5 corresponds to a uniform electron gas, indicating delocalization. researchgate.net

In the context of this compound, ELF analysis can be used to visualize the electron density distribution in the Sr-C bonds and around the carbanionic carbon atoms. This provides a visual representation of the bonding and the localization of the negative charge. The lack of significant electron localization between non-bonded atoms can rule out covalent interactions between them. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex wave function of a molecule into a localized, Lewis-like bonding picture of chemical bonds and lone pairs. uni-muenchen.deaiu.edusouthampton.ac.ukacs.org This approach provides a quantitative description of bonding in terms of orbital composition and donor-acceptor interactions. uba.ar

NBO analysis of this compound can provide detailed information about the hybridization of the atomic orbitals involved in the Sr-C bonds and the polarization of these bonds. By examining the occupancies of the NBOs, one can assess the degree of ionic and covalent character. Furthermore, NBO analysis can identify and quantify delocalization effects arising from interactions between filled (donor) and empty (acceptor) orbitals, which contribute to the stability of the molecule. uni-muenchen.de

| NBO Feature | Information Provided |

|---|---|

| Natural Atomic Orbitals (NAOs) | Provides the basis for the NBOs and allows for the calculation of natural populations and atomic charges. uni-muenchen.de |

| Natural Hybrid Orbitals (NHOs) | Describes the hybridization of atomic orbitals in the formation of bonds. uni-muenchen.de |

| Natural Bond Orbitals (NBOs) | Represents the localized bonds and lone pairs of the Lewis structure. uni-muenchen.de |

| Donor-Acceptor Interactions | Quantifies the stabilizing delocalization effects between filled and empty orbitals. uba.ar |

Computational Modeling of Reaction Mechanisms

Computational modeling has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mit.edursc.orgnih.govcecam.orgsmu.edufcien.edu.uy By mapping the potential energy surface (PES) of a reaction, computational methods can identify reactants, products, intermediates, and transition states, providing a step-by-step description of the reaction pathway. smu.edu

For reactions involving this compound, computational modeling can be used to explore various possible mechanisms, such as those involving nucleophilic attack by the methanide carbanion or coordination to the strontium center. These models can predict the feasibility of different pathways by calculating the associated energy barriers. rsc.org The insights gained from these computational studies can guide the design of new synthetic methodologies and help in understanding the factors that control the outcome of a reaction. rsc.orgmit.edu

Predictive Modeling of Structure-Reactivity Relationships

Comprehensive searches of available scientific literature and computational chemistry databases did not yield specific information regarding the predictive modeling of structure-reactivity relationships for the compound "this compound." While general principles of computational chemistry allow for the theoretical investigation of molecular structures and their reactivity, no dedicated studies on this compound could be located. chemrxiv.orgmdpi.comyoutube.compeerj.comfcien.edu.uy

In related fields, density functional theory (DFT) is a common method used to predict the electronic structure and reactivity of various compounds. rsc.orgchemrxiv.orgekb.eg For instance, DFT calculations have been employed to study the properties of other strontium-containing materials, such as strontium diazenide (B1233639) and strontium hydride, providing insights into their structural and electronic characteristics. rsc.orgmdpi.com These studies often involve calculating parameters like HOMO-LUMO energy gaps, molecular electrostatic potentials, and bond dissociation energies to understand and predict chemical behavior. ekb.egscielo.org.mx Machine learning approaches are also increasingly used to develop predictive models for chemical reactivity, often trained on data generated from DFT calculations. nih.gov However, no such models or underlying data for this compound are available in the reviewed sources.

Simulating Catalytic Cycles

No information was found in the public domain concerning the simulation of catalytic cycles involving this compound. The simulation of a catalytic cycle is a complex computational task that requires detailed knowledge of the reaction mechanism, including all intermediates and transition states. This type of analysis is typically performed for well-characterized catalysts and reactions. Given the lack of fundamental research on this compound, including its synthesis and basic reactivity, the foundation for simulating its potential catalytic activity does not currently exist in the available scientific literature.

Reactivity and Reaction Mechanisms of Strontium Dimethanide

Fundamental Reactivity Pathways

Instability and Decomposition Pathways under Various Conditions

Organostrontium compounds are known to be highly reactive solids that are sensitive to moisture and decompose rapidly upon contact. thieme-connect.de Even under vacuum at ambient temperatures, they undergo slow decomposition, liberating volatile products. thieme-connect.de This inherent instability is a significant hurdle in their isolation and characterization. For instance, attempts to obtain spectroscopic data, such as Laser Raman or infrared spectra, are often thwarted by the decomposition of the compound in the spectroscopic beam. thieme-connect.de

The decomposition of organostrontium compounds can proceed via several pathways. In the presence of ethereal solvents like tetrahydrofuran (B95107) (THF), hydride abstraction from the solvent can occur, leading to the formation of alkanes and alkenes. thieme-connect.de For example, the decomposition of a methylstrontium species in THF at 19°C was observed to produce a mixture of methane (B114726), ethane, and ethene. thieme-connect.de The formation of methane suggests that hydride abstraction from the solvent is a key decomposition route. thieme-connect.de

The thermal stability of organostrontium complexes is significantly influenced by the ligands attached to the strontium center. The use of sterically bulky ligands is a common strategy to enhance the kinetic stability of these compounds and prevent decomposition pathways like redistribution reactions. nih.govresearchgate.net

Reactivity with Ethereal Solvents

Ethereal solvents are commonly used in the synthesis and reactions of organometallic compounds. However, organostrontium compounds exhibit notable reactivity with these solvents. thieme-connect.de Tetrahydrofuran (THF), a common ethereal solvent, can react with organostrontium species, especially at ambient temperatures. thieme-connect.de This reactivity necessitates that manipulations involving these compounds in THF be carried out at low temperatures to minimize solvent-related side reactions and decomposition. thieme-connect.de The cleavage of ether linkages by highly reactive organometallic reagents is a known phenomenon, and the reactivity of organostrontium compounds suggests that they can initiate such processes. researchgate.net The interaction with ethereal solvents can also lead to the formation of stable solvent adducts, which can influence the reactivity and aggregation state of the organostrontium complex. wikipedia.org

Influence of Ligand Coordination Environment on Reactivity

The ligand coordination environment plays a crucial role in the stability and reactivity of strontium complexes. nih.govnumberanalytics.com Due to the large ionic radius of the Sr²⁺ ion, high coordination numbers are common. wikipedia.org The use of sterically demanding and multidentate ligands is essential to form fully saturated metal centers, which can inhibit polymerization and enhance the volatility and thermal stability of the complexes. nih.govacs.org

The choice of ligands can modulate the electronic and steric properties of the strontium center, thereby influencing its reactivity. numberanalytics.commdpi.com For example, bulky β-diketiminate ligands have been successfully employed to stabilize strontium hydride and alkyl complexes, preventing ligand exchange reactions and allowing for their isolation and characterization. researchgate.netnih.gov The coordination of neutral donor ligands, such as ethers or amines, can also affect the structure and reactivity of the complex. nih.gov The formation of dimeric or trimeric structures through bridging ligands is a common feature in strontium chemistry, and these aggregated forms can exhibit different reactivity compared to their monomeric counterparts. nih.govacs.org

Table 1: Influence of Ligands on Strontium Complex Properties

| Ligand Type | Effect on Strontium Complex | Reference |

| Sterically bulky β-diketiminates | Enhances kinetic stability, prevents redistribution reactions. | researchgate.netresearchgate.netnih.gov |

| Multidentate aminoalkoxides | Inhibits polymerization, can form dimeric or trimeric structures. | nih.gov |

| Polydentate macrocyclic ethers (e.g., crown ethers) | Forms strong and stable complexes due to the large size of Sr²⁺. | wikipedia.org |

| Neutral donor solvents (e.g., THF, DME) | Can coordinate to the metal center, influencing structure and reactivity. | thieme-connect.denih.govacs.org |

Mechanistic Investigations of Carbon-Strontium Bond Transformations

Alkylation Reactions (e.g., Barbier-type alkylations)

Organostrontium reagents are effective nucleophiles in alkylation reactions, particularly in Barbier-type reactions. wikipedia.orgoup.com In a Barbier-type reaction, the organometallic reagent is generated in situ from the metal and an organic halide in the presence of the electrophile. organic-chemistry.org This one-pot procedure is more convenient than the pre-formation of the organometallic reagent, as is done in Grignard reactions. organic-chemistry.org

Metallic strontium has been shown to mediate the Barbier-type alkylation of aldehydes and esters with alkyl iodides, affording the corresponding alcohols in good yields. oup.comorganic-chemistry.org These reactions typically proceed smoothly at low to ambient temperatures under an inert atmosphere. oup.comorganic-chemistry.org The reactivity of the alkyl halide is dependent on its structure, with primary alkyl iodides generally giving better results than secondary or tertiary ones. organic-chemistry.org

The mechanism of the Barbier-type reaction involves the formation of an organostrontium halide intermediate (R-Sr-X) on the surface of the strontium metal. This intermediate then acts as the nucleophile, attacking the electrophilic carbonyl carbon. The strong nucleophilicity and basicity of these alkylstrontium halide analogues are key to their reactivity. organic-chemistry.org

Table 2: Barbier-type Alkylation of Benzaldehyde with Alkyl Iodides using Metallic Strontium

| Alkyl Iodide (R-I) | Product | Yield (%) | Reference |

| CH₃I | 1-Phenylethanol | 75 | oup.com |

| C₂H₅I | 1-Phenyl-1-propanol | 80 | oup.com |

| n-C₄H₉I | 1-Phenyl-1-pentanol | 82 | oup.com |

| (CH₃)₂CHI | 2-Methyl-1-phenyl-1-propanol | 65 | oup.com |

Insertion Reactions (e.g., with Carbodiimides, Nitriles)

The insertion of unsaturated molecules into metal-carbon bonds is a fundamental reaction in organometallic chemistry. Organo-alkaline earth metal compounds, owing to their polar metal-carbon bonds, are expected to undergo such insertion reactions with polar unsaturated substrates like carbodiimides and nitriles.

The reaction of organometallic reagents with nitriles is a well-established method for the synthesis of ketones after hydrolysis. libretexts.orgquimicaorganica.org Organolithium and Grignard reagents readily add to the carbon-nitrogen triple bond of nitriles to form an intermediate imine anion. libretexts.orgquimicaorganica.org Given the high reactivity of organostrontium compounds, a similar reaction pathway is expected for strontium dimethanide. The nucleophilic methyl group would attack the nitrile carbon, forming a strontium ketiminate intermediate. Subsequent hydrolysis of this intermediate would yield a ketone. The high reactivity of organo-alkaline earth compounds can sometimes lead to double addition to the nitrile, but the formation of the intermediate imine anion often prevents further reaction. libretexts.org

Allylic Rearrangements and Selectivity in Reactions

Allylic rearrangement is an organic reaction where a double bond shifts from its initial position to an adjacent one following a reaction at a center vicinal to the double bond. wikipedia.org This phenomenon is common in nucleophilic substitution reactions of allylic compounds. When an organometallic reagent like this compound reacts with an allylic substrate, such as 1-chloro-2-butene, two products can be formed: 2-buten-1-ol (from a direct SN2 reaction) and 3-buten-2-ol (B146109) (from an SN2' reaction involving an allylic shift). wikipedia.org

The transition state for these reactions involves an allyl intermediate, and they can proceed through either bimolecular (SN2') or monomolecular (SN1') mechanisms. wikipedia.org The selectivity of the reaction—that is, the ratio of the direct substitution product to the rearranged product—is governed by several factors. A primary factor is steric hindrance at the reaction site. Significant steric bulk around the leaving group can favor the allylic shift pathway (SN2') as it offers a less hindered point of attack for the nucleophile. wikipedia.org For instance, in the reaction of 1-chloro-3-methyl-2-butene (B146958) with a nucleophile, the rearranged product, 2-methyl-3-buten-2-ol, is formed in a much higher yield (85%) compared to the primary alcohol (15%). wikipedia.org Furthermore, the formation of a more substituted, and thus more thermodynamically stable, double bond in the final product can also drive the reaction toward allylic rearrangement. masterorganicchemistry.com

Table 1: Factors Influencing Selectivity in Allylic Reactions

| Factor | Influence on Reaction Pathway | Outcome |

|---|---|---|

| Steric Hindrance | High steric hindrance at the α-carbon favors attack at the γ-carbon. | Increased yield of the allylic rearranged product (SN2' pathway). wikipedia.org |

| Product Stability | The reaction favors the pathway leading to the more thermodynamically stable alkene. | Favors products with more substituted double bonds (Zaitsev's rule). masterorganicchemistry.com |

| Substrate Structure | Substitution on the vinyl group can influence the distribution of charge in the allylic intermediate. | Affects the regioselectivity of the nucleophilic attack. wikipedia.org |

| Nucleophile | The nature of the organostrontium reagent can impact reactivity. | Stronger nucleophiles may alter the reaction kinetics and product ratios. |

Role of Schlenk Equilibrium in Organostrontium Reactivity

The Schlenk equilibrium is a fundamental concept in the chemistry of organometallic compounds of Group 2 elements, including strontium. wikipedia.org It describes a dynamic, reversible redistribution of ligands around the metal center. fiveable.mewikipedia.org For an organostrontium halide (R-Sr-X), the equilibrium involves the conversion of two equivalents of the heteroleptic species into one equivalent of the homoleptic dialkylstrontium compound (SrR₂) and one equivalent of the strontium dihalide (SrX₂). wikipedia.orgroyalsocietypublishing.org

The general form of the equilibrium is: 2 R-Sr-X ⇌ SrR₂ + SrX₂ wikipedia.orgroyalsocietypublishing.org

This equilibrium is not static; its position is sensitive to several factors, including the nature of the organic group (R), the halide (X), the solvent, and the temperature. wikipedia.org In coordinating solvents like ethers (e.g., tetrahydrofuran, THF), the strontium center typically coordinates solvent molecules, which can influence the stability of the species involved and shift the equilibrium. wikipedia.org The tendency for this redistribution to occur increases down the group from magnesium to barium, making it a particularly significant issue for organostrontium and organobarium compounds. royalsocietypublishing.org

The Schlenk equilibrium directly dictates the composition of species present in a solution of an organostrontium reagent. royalsocietypublishing.org Instead of a single, well-defined compound (R-Sr-X), the solution contains a mixture of the heteroleptic R-Sr-X and the homoleptic SrR₂ and SrX₂. royalsocietypublishing.org

This has profound implications for catalytic performance for several reasons:

Variable Reactivity : The different species in the equilibrium mixture often possess different reactivities. The monomeric, heteroleptic form is frequently the desired catalytically active species, while the homoleptic compounds may be less reactive or even inert under the reaction conditions. fiveable.meroyalsocietypublishing.org

Solubility Issues : The homoleptic species, particularly the inorganic salt SrX₂, are often polymeric and have low solubility in non-coordinating organic solvents. Their precipitation can remove active strontium from the solution, effectively reducing the catalyst concentration and hindering performance. royalsocietypublishing.org

Loss of Ligand Control : In catalysis where a specific ancillary ligand (L) is used to control the stereochemistry or reactivity (forming L-Sr-R), the redistribution to homoleptic species (SrL₂ and SrR₂) can lead to a loss of this control, resulting in a mixture of products and reduced selectivity. royalsocietypublishing.org

A key challenge in developing catalysts based on heavier alkaline earth metals is controlling the Schlenk equilibrium to prevent the formation of inactive or undesirable species. royalsocietypublishing.org The primary strategy to achieve this is through kinetic stabilization of the heteroleptic compound. royalsocietypublishing.org

This is accomplished by using sterically demanding, bulky monoanionic ancillary ligands. royalsocietypublishing.org These large ligands coordinate to the strontium center and create significant steric hindrance, which acts as a kinetic barrier to the ligand exchange required for the redistribution reaction. By slowing the rate of the forward reaction (2 L-Sr-X → SrL₂ + SrX₂), the catalytically active heteroleptic species can be isolated and its reactivity studied without rapid decomposition into the homoleptic forms. royalsocietypublishing.org This approach has been crucial in advancing the study and application of heavier Group 2 elements in homogeneous catalysis. royalsocietypublishing.org

Heterogeneous vs. Homogeneous Reaction Mechanisms

The terms homogeneous and heterogeneous catalysis refer to reactions where the catalyst is in the same phase as the reactants or in a different phase, respectively. libretexts.org

Homogeneous Catalysis : In this mode, the catalyst and reactants are typically dissolved in the same solvent. libretexts.org Organometallic complexes, including those of strontium, are often employed as homogeneous catalysts. royalsocietypublishing.org This allows for high selectivity and milder reaction conditions because the active sites of the catalyst are well-defined and easily accessible. ethz.ch However, separating the catalyst from the product mixture can be difficult and costly. ethz.chnih.gov The catalytic cycles in homogeneous systems often involve elementary steps like ligand substitution, oxidative addition, and reductive elimination. uclouvain.be

Heterogeneous Catalysis : Here, the catalyst is usually a solid, and the reaction occurs on its surface with reactants from a gas or liquid phase. libretexts.org These systems are advantageous for industrial processes due to the ease of separating the catalyst from the products by simple filtration. ethz.chnih.gov The mechanism involves several steps: adsorption of reactants onto the catalyst surface, reaction between the adsorbed species, and finally, desorption of the products. libretexts.org

While organostrontium compounds are primarily studied in the context of homogeneous catalysis, strontium can also play a crucial role as a promoter in heterogeneous systems. A study on the partial oxidation of methane (POM) used a nickel catalyst on a mordenite (B1173385) zeolite support (Ni/CBV20A), promoted with strontium (Sr). rsc.org The addition of strontium was found to significantly influence the reaction mechanism depending on the gas hourly space velocity (GHSV), a measure of the reactant flow rate. rsc.org

Table 2: Effect of Strontium Promoter and GHSV on Methane Oxidation Mechanism

| Gas Hourly Space Velocity (GHSV) | Predominant Reaction Mechanism | Description |

|---|---|---|

| Low (14,400 mL g⁻¹ h⁻¹) | Direct Partial Oxidation (DPO) | Methane reacts directly with oxygen to form syngas (CO + H₂). rsc.org |

| High (72,000 mL g⁻¹ h⁻¹) | Combustion and Reforming | Methane first undergoes complete combustion, and the resulting CO₂ and H₂O then react with remaining methane (reforming) to produce syngas. rsc.org |

This example illustrates that strontium's role is not limited to being the central metal in a homogeneous organometallic catalyst. It can also be incorporated into a solid-state heterogeneous catalyst to modify its surface properties and steer the reaction toward different mechanistic pathways. rsc.org

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopic monitoring involves observing a chemical reaction as it happens, in real-time, without disturbing the system. Techniques like Fourier-transform infrared (FTIR) spectroscopy can be coupled with reaction vessels to continuously monitor the concentration of reactants, intermediates, and products, providing valuable kinetic and mechanistic insights. rsc.org This approach has been successfully used to study various organic reactions, including the oxidation of allylic alcohols. rsc.org

However, applying these techniques to study the reactions of organostrontium compounds like this compound is exceptionally challenging. thieme-connect.de There are very few studies reported in the literature on the chemistry of organostrontium compounds, partly because of their inherent instability and high reactivity. thieme-connect.de

Key challenges include:

High Reactivity : Organostrontium compounds react rapidly with moisture and air. thieme-connect.de

Thermal and Spectroscopic Instability : These compounds are often unstable and decompose rapidly, even under vacuum at ambient temperatures. This decomposition is often accelerated by the energy from spectroscopic sources. For example, attempts to acquire Laser Raman spectra are often unsuccessful as the compounds decompose in the laser beam. Similarly, obtaining clean IR spectra can be impossible due to decomposition during sample preparation or analysis. thieme-connect.de

Low Solubility : Many organostrontium compounds are insoluble in common organic solvents, further complicating analysis in solution. thieme-connect.de

Due to this instability, it is often impossible to observe signals that would confirm the presence of metal-bonded alkyl groups using techniques like ¹H NMR spectroscopy. thieme-connect.de These difficulties represent a significant barrier to understanding the detailed reaction mechanisms of organostrontium reagents through direct, in-situ observation.

Crystal Growth and Solid State Studies of Strontium Dimethanide Analogues

Methods for Single Crystal Growth

The successful growth of single crystals from solution is contingent on creating a state of supersaturation, from which nucleation and subsequent crystal growth can proceed in a slow and controlled manner. mit.edu For highly reactive and sensitive compounds like strontium dimethanide analogues, these methods must be adapted to be performed under strictly inert atmospheres, often utilizing Schlenk line or glovebox techniques. schlenklinesurvivalguide.com

Solvent Evaporation Techniques

Slow evaporation is a straightforward and commonly employed method for crystal growth. unifr.ch The technique involves dissolving the compound in a suitable solvent or a mixture of solvents to create a nearly saturated solution. The container is then sealed in a way that allows the solvent to evaporate very slowly over time, gradually increasing the concentration of the solute beyond its saturation point and inducing crystallization. mit.edu

For air-sensitive strontium analogues, this process is conducted in a controlled environment, such as a Schlenk flask connected to an inert gas line or inside a glovebox. schlenklinesurvivalguide.com The rate of evaporation can be finely tuned by adjusting the seal on the vessel—for instance, by covering it with parafilm and piercing a few small holes with a needle, or by controlling the flow of inert gas over the solution. unifr.ch The choice of solvent is critical; it should be one in which the compound is moderately soluble, and ideally not highly volatile, to ensure the crystallization process is not too rapid, which could lead to the formation of powder or poor-quality microcrystals. unifr.ch

Table 1: Solvent Properties Relevant to Evaporation Techniques

| Solvent | Boiling Point (°C) | Volatility | Common Use |

|---|---|---|---|

| Tetrahydrofuran (B95107) (THF) | 66 | High | Good solvent for many organometallics |

| Toluene (B28343) | 111 | Moderate | Often used for less soluble compounds |

| Hexane (B92381) | 69 | High | Used as a co-solvent or for precipitation |

This table is generated based on general chemical knowledge and not from a specific search result.

Vapor Diffusion and Liquid-Liquid Diffusion Methods

Diffusion methods are particularly effective for growing high-quality single crystals from small amounts of material. mit.edu These techniques rely on the slow introduction of a "non-solvent" or "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, thereby reducing its solubility and promoting crystallization.

Vapor Diffusion : In this method, a vial containing a concentrated solution of the strontium compound is placed inside a larger, sealed container that holds a more volatile anti-solvent. unifr.chstanford.edu The anti-solvent vapor slowly diffuses into the solution, causing the solubility of the compound to decrease gradually until crystals form. unifr.chstanford.edu The rate of diffusion can be controlled by the choice of solvents and by regulating the temperature. mit.edu This technique is highly adaptable for air-sensitive compounds, typically by using interconnected Schlenk flasks.

Liquid-Liquid Diffusion (Layering) : This technique involves carefully layering the less dense anti-solvent on top of a denser solution of the compound in a narrow tube or flask. schlenklinesurvivalguide.com Diffusion occurs at the interface between the two liquids, creating a zone of supersaturation where crystals can grow. schlenklinesurvivalguide.com A steady hand is required to create a distinct boundary between the layers to ensure slow diffusion. schlenklinesurvivalguide.com For strontium analogues, this is performed under an inert atmosphere, and the solvents must be thoroughly dried and degassed. schlenklinesurvivalguide.com

In a study on new strontium complexes with aminoalkoxy and β-diketonato ligands, X-ray quality crystals were successfully obtained from saturated hexane and toluene solutions, demonstrating the applicability of solution-based methods for strontium compounds. nih.gov

Cooling of Saturated Solutions

This method leverages the principle that the solubility of most compounds decreases as the temperature is lowered. schlenklinesurvivalguide.com A saturated or nearly saturated solution of the compound is prepared at an elevated temperature (or room temperature) and then allowed to cool slowly. mit.edu As the solution cools, the solubility of the solute drops, leading to supersaturation and subsequent crystallization.

For sensitive strontium analogues, the procedure is carried out in a sealed Schlenk flask. schlenklinesurvivalguide.com The flask containing the hot, saturated solution can be placed in an insulated container (like a Dewar flask filled with warm water) to ensure a slow cooling rate, which is crucial for the formation of large, well-defined crystals. mit.edu Alternatively, a solution saturated at room temperature can be placed in a refrigerator or freezer. mit.eduschlenklinesurvivalguide.com For example, crystals of various strontium complexes have been successfully grown by cooling saturated solutions to -30 °C. nih.gov

Table 2: Comparison of Diffusion and Cooling Crystallization Methods

| Method | Principle | Key Variables | Suitability for Air-Sensitive Compounds |

|---|---|---|---|

| Vapor Diffusion | Slow diffusion of anti-solvent vapor | Solvent/anti-solvent volatility, temperature | High; easily adapted with Schlenkware |

| Liquid-Liquid Diffusion | Slow mixing of two liquid layers | Solvent densities, miscibility, layering technique | High; requires careful layering under inert gas |

| Slow Cooling | Decreased solubility at lower temperatures | Cooling rate, solvent choice, initial concentration | High; performed in sealed Schlenk flasks |

This table is generated based on information from multiple search results. mit.eduschlenklinesurvivalguide.comstanford.edu

Sublimation for Volatile Compounds

Sublimation is a purification and crystal growth technique applicable to compounds that can transition directly from the solid to the gas phase without passing through a liquid phase. The process involves heating the solid material under reduced pressure and allowing the vapor to deposit and form crystals on a cooled surface. illinois.edu

While not as commonly used as solution-based methods, sublimation can be an excellent technique for obtaining high-purity crystals of volatile, air-sensitive compounds, as the entire process can be conducted in a sealed, evacuated apparatus. For instance, certain strontium N,N-dimethylaminodiboranate adducts, which are volatile, have been shown to be promising candidates for such vapor-phase techniques. illinois.edu The quality and size of the crystals depend on the rate of sublimation, which should be slow and controlled by carefully managing the temperature gradient and pressure. illinois.edu

Nano-Crystallization Methods for Coordination Complexes

While primarily developed for biological macromolecules and water-soluble compounds, nano-crystallization techniques offer high-throughput screening of a wide array of crystallization conditions on a very small scale. These methods often utilize robotic systems to dispense nanoliter volumes of the compound solution and various precipitating agents into multi-well plates. This approach could be adapted for organometallic complexes, provided suitable solvents and handling techniques for air-sensitive compounds are integrated. The primary advantage is the ability to screen a vast parameter space (e.g., different solvents, anti-solvents, concentrations) with minimal sample consumption.

Crystallization Strategies for Air- and Moisture-Sensitive Compounds

The successful crystallization of this compound analogues is critically dependent on the rigorous exclusion of air and water. All manipulations, from solvent preparation to crystal harvesting, must be performed using specialized equipment and techniques. schlenklinesurvivalguide.comwhiterose.ac.uk

Inert Atmosphere : All procedures are conducted either in a glovebox filled with an inert gas (typically argon or nitrogen) or on a Schlenk line. A Schlenk line is a dual-manifold system that allows for the evacuation of air from glassware and its replacement with an inert gas. schlenklinesurvivalguide.comwhiterose.ac.uk

Solvent Purity : Solvents must be meticulously dried and deoxygenated before use. This is typically achieved by distillation from appropriate drying agents (e.g., sodium/benzophenone for ethers and hydrocarbons) under an inert atmosphere.

Specialized Glassware : Schlenk flasks, filter cannulas, and other specialized glassware are essential for transferring solutions and isolating products without exposure to the atmosphere. schlenklinesurvivalguide.com For example, after crystals have formed, the mother liquor is typically removed via a cannula transfer, and the crystals are washed with a cold, dry, non-solubilizing solvent. schlenklinesurvivalguide.com

Crystal Isolation and Mounting : Once suitable crystals are grown, they must be isolated and prepared for X-ray diffraction analysis without atmospheric exposure. This often involves quickly coating the crystal in a viscous, inert oil (e.g., Paratone-N) inside a glovebox before mounting it on the diffractometer, which is equipped with a cold stream of nitrogen gas. This cryo-protection not only protects the crystal from the atmosphere but also minimizes radiation damage during data collection.

These meticulous strategies are indispensable for obtaining the high-quality single crystals required for determining the solid-state structures of highly reactive organometallic compounds like the analogues of this compound. schlenklinesurvivalguide.comwhiterose.ac.uk

Characterization of Crystal Structure and Packing

Analysis of Metal-Ligand Coordination Geometries

While specific crystallographic data for this compound is not publicly available, insights into its potential coordination environment can be drawn from related alkaline earth metal methanides and other strontium-containing organometallic complexes. For instance, beryllium methanide (B1207047) (Be₂C) and magnesium methanide (Mg₂C) are predicted to adopt an anti-fluorite crystal structure, where the metal cations occupy the fluoride (B91410) positions and the C⁴⁻ anion occupies the calcium position of the CaF₂ lattice. aip.org In this arrangement, each metal ion is tetrahedrally coordinated by four methanide anions, and each methanide anion is coordinated by eight metal cations in a cubic geometry.

However, due to the larger ionic radius of strontium (1.18 Å), it can accommodate higher coordination numbers, typically ranging from 6 to 10 in its complexes. alfa-chemistry.com The coordination geometry is often flexible and influenced by the steric bulk of the ligands. nih.gov In various strontium complexes with organic ligands, geometries such as distorted octahedral, trigonal prismatic, square antiprismatic, and bicapped trigonal prismatic have been observed. nih.govnih.govacs.org It is therefore plausible that in this compound, the coordination number of strontium could be higher than four, potentially involving polymeric structures with bridging methanide ligands to satisfy the coordination sphere of the metal center. The coordination geometry around the strontium center would be a key feature determined from a crystal structure analysis.

Table 1: Comparison of Coordination Environments in Alkaline Earth Metal Compounds

| Compound/Complex Type | Metal Ion | Typical Coordination Number | Observed Geometries | Reference(s) |

| Be₂C (predicted) | Be²⁺ | 4 | Tetrahedral | aip.org |

| Mg₂C (predicted) | Mg²⁺ | 4 | Tetrahedral | aip.org |

| Strontium β-diketonate complexes | Sr²⁺ | 8-9 | Distorted square antiprismatic, Bicapped trigonal prismatic | nih.gov |

| Strontium aminoalkoxide complexes | Sr²⁺ | 5-7 | Distorted square pyramidal, Trigonal prismatic, Capped octahedral | nih.govacs.org |

This table is generated based on available data for analogous compounds and serves as a predictive framework in the absence of specific data for this compound.

Intermolecular Interactions and Crystal Packing Effects

The way in which individual molecules of this compound analogues pack together in the solid state is governed by a variety of intermolecular interactions. While strong covalent bonds define the intramolecular structure, weaker non-covalent forces dictate the crystal packing. rsc.org These interactions can include van der Waals forces and, in the case of more complex analogues with organic co-ligands, hydrogen bonds or dihydrogen bonds. rsc.org

The crystal packing can significantly influence the physical properties of the material. In organometallic compounds, even subtle changes in packing can affect reactivity and stability. acs.org The analysis of crystal packing involves examining the short-range contacts between neighboring molecules to identify potential intermolecular interactions. For this compound, which is expected to be a highly ionic compound, electrostatic interactions between the Sr²⁺ cations and the methanide (C⁴⁻ or CH₂²⁻) anions would be the dominant force driving the crystal packing, likely resulting in a dense, salt-like lattice structure.

Polymorphism and Solvate Formation

Polymorphism is the ability of a compound to exist in more than one crystal structure. rsc.org Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, stability, and melting point. rsc.org Organometallic compounds are known to exhibit polymorphism, which can arise from different arrangements of the molecules in the crystal lattice or from different conformations of the molecule itself (conformational polymorphism). rsc.org The formation of a particular polymorph can be influenced by crystallization conditions such as the choice of solvent, temperature, and rate of crystallization. iucr.org

Solvate formation , or pseudopolymorphism, occurs when solvent molecules are incorporated into the crystal lattice during crystallization. researchgate.net This is common for organometallic complexes crystallized from coordinating solvents like THF or ethers. illinois.edu The included solvent molecules can play a role in stabilizing the crystal structure, for example, by coordinating to the metal center or by forming hydrogen bonds. The formation of solvates can be identified through X-ray crystallography and other analytical techniques like thermogravimetric analysis (TGA), which would show a loss of solvent upon heating. For this compound analogues, crystallization from solvents like THF could potentially lead to the formation of THF solvates, where the oxygen atom of the THF molecule coordinates to the strontium center.

Influence of Counterions on Crystal Structure and Reactivity

The size, shape, and charge of counterions play a critical role in determining the crystal packing of ionic compounds. nih.gov In a study of uranium polyoxometalate complexes, it was demonstrated that changing the alkali metal counterion (from Li⁺ to Cs⁺) systematically altered the crystal packing and the structural parameters of the complex anion. nih.gov Heavier counterions were found to favor direct ion-pairing interactions with the complex, leading to denser crystal packing. nih.gov

Applying this principle to this compound analogues, if one were to synthesize related complexes with different anionic ligands, the resulting crystal structures would be expected to vary significantly. For example, replacing the small, highly charged methanide anion with a larger, bulkier amide or alkoxide ligand would lead to different coordination numbers and geometries for the strontium center, and consequently, different crystal packing arrangements. These structural changes, in turn, can influence the reactivity of the compound. For instance, a more open crystal structure might allow for greater access of reactants to the metal center, leading to higher reactivity. Conversely, a densely packed, sterically hindered structure could render the compound less reactive.

Future Research Directions and Challenges in Strontium Dimethanide Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity and Atom Economy

The advancement of strontium dimethanide chemistry is intrinsically linked to the development of efficient and sustainable synthetic methodologies. Future research will likely focus on moving beyond traditional salt metathesis or direct metallation routes, which can suffer from low yields, poor selectivity, and the generation of stoichiometric byproducts. A primary goal is to enhance the atom economy of these syntheses, ensuring that a maximal number of reactant atoms are incorporated into the final product.

Key areas of investigation will include:

Direct C-H Activation: Exploring the direct activation of methane (B114726) C-H bonds by strontium metal or low-valent strontium complexes would represent a significant leap in efficiency. This approach, while challenging due to the high bond dissociation energy of methane, would provide the most atom-economical route to this compound.

Mechanochemical Synthesis: The use of solvent-free, mechanochemical methods such as ball milling could offer a more environmentally friendly and potentially more efficient route to this compound and related compounds. This technique can drive reactions between solids that are difficult to achieve in solution.

Catalytic Routes: The development of catalytic methods for the synthesis of organostrontium compounds is a long-term goal. This could involve the use of transition metal catalysts to facilitate the formation of the strontium-carbon bond under milder conditions.

These efforts will be crucial for making this compound more accessible for further research and potential applications.

Exploration of New Ligand Architectures for Enhanced Stability and Reactivity Control

The inherent reactivity of the strontium-carbon bond in this compound makes it both a powerful synthetic tool and a challenging compound to handle. The design and implementation of sophisticated ligand architectures are paramount for modulating its stability and tuning its reactivity. Future research in this area will focus on several key aspects:

Bulky Ligands: The use of sterically demanding ligands can kinetically stabilize the strontium center, preventing unwanted side reactions such as aggregation and decomposition. The strategic placement of bulky substituents on the ligand framework can create a protective pocket around the metal.

Chelating and Polydentate Ligands: Ligands that can bind to the strontium center through multiple donor atoms (chelating and polydentate ligands) can provide enhanced thermodynamic stability. The chelate effect can significantly reduce the lability of the ligands and the reactivity of the strontium-carbon bond.

Redox-Active Ligands: The incorporation of redox-active moieties into the ligand framework could open up new avenues for controlling the reactivity of this compound. These ligands could participate in redox processes, enabling the strontium center to mediate a wider range of chemical transformations.

The systematic exploration of these ligand design strategies will be essential for fine-tuning the properties of this compound for specific applications.

| Ligand Type | Potential Effect on this compound | Example Ligand Motif |

| Bulky Monodentate | Kinetic stabilization, increased solubility in non-polar solvents | Terphenyl, -N(SiMe₃)₂ |

| Bidentate Chelating | Enhanced thermodynamic stability, defined coordination geometry | TMEDA (tetramethylethylenediamine), bipyridine |

| Tridentate Pincer | High stability, control over reactivity at the vacant coordination site | PNP (bis(diisopropylphosphino)amine) |

| Redox-Active | Access to novel reactivity, potential for catalytic cycles | Diimine, phenothiazine-based ligands |

Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and discovering new transformations. Due to the high reactivity and transient nature of many organometallic intermediates, in-situ spectroscopic techniques are indispensable tools for mechanistic studies. Future research will increasingly rely on a combination of advanced spectroscopic methods to probe these complex reaction pathways in real-time.

Key techniques and their potential applications include:

In-Situ NMR Spectroscopy: Variable-temperature NMR studies can provide valuable information on the structure and dynamics of this compound and its reaction intermediates in solution. Techniques such as DOSY (Diffusion-Ordered Spectroscopy) can help to understand aggregation phenomena.

In-Situ Infrared (IR) and Raman Spectroscopy: These techniques can be used to monitor changes in vibrational modes during a reaction, providing insights into bond formation and cleavage. They are particularly useful for studying reactions in non-standard solvents or under high pressure.

In-Situ X-ray Absorption Spectroscopy (XAS): XAS techniques, such as EXAFS (Extended X-ray Absorption Fine Structure) and XANES (X-ray Absorption Near Edge Structure), can provide element-specific information about the local coordination environment and oxidation state of the strontium center during a reaction.

The data obtained from these in-situ techniques will be critical for building a comprehensive picture of the reaction mechanisms and for the rational design of improved catalytic systems.

Deeper Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental studies is a powerful paradigm for advancing our understanding of complex chemical systems like this compound. nih.gov Future research will see a deeper integration of these two approaches to tackle fundamental questions regarding structure, bonding, and reactivity. nih.gov

Computational studies, primarily using Density Functional Theory (DFT), can provide insights that are difficult to obtain experimentally:

Reaction Pathway Analysis: DFT calculations can be used to map out the potential energy surfaces of reactions involving this compound, identifying transition states and reaction intermediates. This can help to elucidate reaction mechanisms and predict the feasibility of new reactions.

Spectroscopic Prediction: Computational methods can be used to predict spectroscopic signatures (e.g., NMR chemical shifts, IR vibrational frequencies) for proposed intermediates, aiding in the interpretation of experimental data.

Ligand Design: DFT can be employed to screen potential ligand candidates in silico, predicting their electronic and steric effects on the strontium center. This can help to prioritize synthetic efforts towards the most promising ligand architectures.

The iterative feedback loop between computational prediction and experimental validation will accelerate the pace of discovery in this compound chemistry. nih.gov

Design of Next-Generation Strontium-Based Catalysts

The development of strontium-based catalysts for organic synthesis is a highly attractive research direction. The unique reactivity of the strontium-carbon bond in this compound could be harnessed for a variety of catalytic transformations. Future research will focus on designing well-defined strontium complexes that can act as efficient and selective catalysts.

Potential catalytic applications include:

Polymerization: Strontium complexes have the potential to act as initiators for the polymerization of various monomers, such as olefins and cyclic esters. The design of appropriate ligand environments will be crucial for controlling the stereochemistry and molecular weight of the resulting polymers.

Hydrofunctionalization Reactions: The polar strontium-carbon bond could be utilized to catalyze the addition of E-H bonds (e.g., N-H, P-H, Si-H) across unsaturated substrates like alkenes and alkynes.

Small Molecule Activation: The high reactivity of this compound could be exploited for the activation of small, inert molecules such as dinitrogen (N₂) and carbon dioxide (CO₂).

The development of practical and efficient strontium-based catalysts would represent a significant contribution to the field of sustainable chemistry.

Expanding Applications in Advanced Materials Science

The potential applications of strontium and its compounds in materials science are vast, and this compound could serve as a valuable precursor for the synthesis of novel materials with unique properties. nih.gov Future research will explore the use of this compound in the fabrication of advanced materials for a range of applications. nih.govmdpi.comnih.gov

Potential areas of application include:

Thin Film Deposition: this compound, particularly if volatile derivatives can be synthesized, could be a promising precursor for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) of strontium-containing thin films. These films could have applications in electronics, optics, and as protective coatings.

Nanoparticle Synthesis: The controlled decomposition of this compound, potentially in the presence of stabilizing agents, could provide a route to strontium-containing nanoparticles with well-defined sizes and shapes. These nanoparticles could find use in catalysis, bio-imaging, and drug delivery.

Dopant for Functional Materials: Strontium is known to impart beneficial properties when doped into various materials. nih.govmdpi.comnih.gov this compound could serve as a highly pure source for the controlled doping of strontium into functional materials such as phosphors, thermoelectrics, and perovskite solar cells.

The exploration of these applications will require close collaboration between organometallic chemists and materials scientists.

Overcoming Challenges in Handling and Characterization of Highly Reactive Species

A significant practical barrier to the widespread study and application of this compound is its anticipated high reactivity, particularly its sensitivity to air and moisture. Overcoming the challenges associated with handling and characterizing such reactive species is a crucial aspect of future research.

Key challenges and potential solutions include:

Inert Atmosphere Techniques: All manipulations of this compound must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. The development of more robust and user-friendly inert atmosphere techniques will be beneficial.

Purification Methods: The purification of highly reactive organometallic compounds can be challenging. Techniques such as crystallization from non-coordinating solvents, sublimation, and fractional distillation (for volatile derivatives) will need to be optimized.

Characterization of Unstable Species: The characterization of transient or unstable intermediates will require the use of specialized techniques. For example, single-crystal X-ray diffraction at low temperatures can provide definitive structural information for crystalline solids. For non-crystalline or solution-state species, a combination of spectroscopic methods will be necessary.

Q & A

Basic: What are the critical steps in designing experiments for high-precision strontium isotope (⁸⁷Sr/⁸⁶Sr) analysis using laser-ablation mass spectrometry?

Methodological Answer:

- Sample Selection: Prioritize materials with minimal Rb interference (e.g., bioapatite requires rigorous correction for ⁸⁷Rb isobaric overlap) .

- Calibration: Use matrix-matched reference materials (e.g., NIST SRM 610) to correct for instrumental mass bias and laser-induced fractionation .

- Data Acquisition: Employ time-resolved laser-ablation profiles (10–30 μm resolution) to capture spatial heterogeneity in samples like otoliths or speleothems .

- Reproducibility: Standardize data reduction using open-source tools like IsoFishR to apply uniform interference corrections (e.g., ⁸⁷Rb/⁸⁶Sr < 0.001) and outlier filters .

Advanced: How can researchers resolve contradictions in ⁸⁷Sr/⁸⁶Sr ratios derived from thermal ionization mass spectrometry (TIMS) vs. multi-collector ICP-MS (MC-ICP-MS)?

Methodological Answer:

- Method-Specific Biases: TIMS achieves higher precision (≤0.00005 RSD) for homogeneous samples but requires labor-intensive chemical separation. MC-ICP-MS allows rapid analysis but may suffer from matrix effects in complex samples .

- Cross-Validation: Analyze shared certified materials (e.g., EN-1 apatite) across both platforms. Use regression models to harmonize datasets, accounting for instrumental drift and inter-lab variability .

- Case Study: A 2022 study demonstrated TIMS outperforms MC-ICP-MS in low-Sr wines (≤1 ppm), where TIMS achieved δ⁸⁷Sr accuracy of ±0.0002 .

Basic: What statistical frameworks are recommended for interpreting ⁸⁷Sr/⁸⁶Sr data in ecological migration studies?

Methodological Answer:

- Baseline Mapping: Construct regional isoscapes using bedrock geology and groundwater Sr ratios. For example, marine carbonate terrains typically yield ⁸⁷Sr/⁸⁶Sr ≈ 0.707–0.709, while igneous regions range 0.703–0.725 .

- Threshold Analysis: Define "local" vs. "non-local" thresholds using kernel density estimation (KDE). For humans, a ±0.0003 deviation from the local baseline may indicate migration .

- Software Tools: IsoFishR integrates K-means clustering to segment time-resolved LA-ICP-MS profiles, identifying discrete migratory events in fish otoliths .

Advanced: How can multi-isotope approaches (Sr-O-C) address limitations in provenance studies relying solely on ⁸⁷Sr/⁸⁶Sr?

Methodological Answer:

- Complementary Tracers: Combine ⁸⁷Sr/⁸⁶Sr with δ¹⁸O (climate signals) and δ¹³C (dietary patterns) to reduce false positives. For example, Sr-O mixing models improved provenance accuracy by 23% in Neolithic pottery studies .

- Probabilistic Modeling: Apply Bayesian mixing models (e.g., MixSIAR) to weight isotope contributions. A 2021 archaeological study achieved 89% correct origin assignments using Sr-O-C likelihoods .

- Machine Learning: Train random forest algorithms on multi-isotope geodatabases to predict unknown sample origins with >80% accuracy .

Basic: What protocols mitigate Rb/Sr interference in low-abundance biological samples (e.g., tooth enamel)?

Methodological Answer:

- Chemical Separation: Pre-treatment with Eichrom Sr-Spec resin removes >99.9% Rb prior to TIMS analysis. Monitor ⁸⁵Rb/⁸⁶Sr ratios to ensure residual Rb < 0.1% .

- LA-ICP-MS Corrections: IsoFishR’s inline Rb correction algorithm subtracts ⁸⁷Rb contributions using ⁸⁵Rb as a proxy, validated on NIST 1400 bone ash (RSD < 0.0004) .

- Validation: Cross-check with solution ICP-MS post-ablation to confirm laser data fidelity .

Advanced: How can machine learning enhance predictive modeling of ⁸⁷Sr/⁸⁶Sr isoscapes in understudied regions?

Methodological Answer:

- Data Synthesis: Train convolutional neural networks (CNNs) on global Sr lithology maps (e.g., GLiM) paired with existing ⁸⁷Sr/⁸⁶Sr datasets. A 2023 pilot study achieved R² = 0.81 in predicting Sr ratios for unmapped Archean cratons .

- Uncertainty Quantification: Use Monte Carlo simulations to propagate geological heterogeneity into isoscape error margins (±0.001–0.005) .

- Case Study: In forensic ecology, gradient-boosted trees reduced false origin assignments by 37% when integrating Sr with trace elements (Ba, Pb) .

Basic: What quality-control metrics are essential for publishing reproducible ⁸⁷Sr/⁸⁶Sr data?

Methodological Answer:

- Internal Standards: Report NIST SRM 987 ⁸⁷Sr/⁸⁶Sr values (accepted range: 0.71034 ± 0.00026) with each batch .

- Data Transparency: Use IsoFishR’s open-source scripts to document trimming thresholds, noise filters (e.g., 3σ outlier removal), and distance normalization (μm/sec) .

- Interlab Comparisons: Participate in community proficiency tests (e.g., GeoPT) to validate method accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.